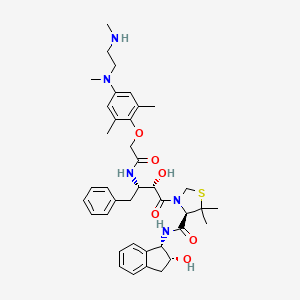

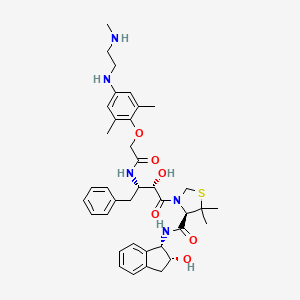

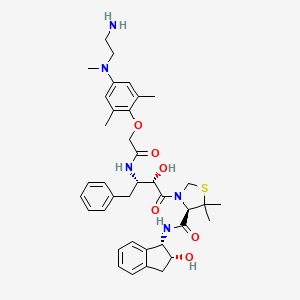

(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(methyl(2-(methylamino)ethyl)amino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-10740 est un inhibiteur peptidomimétique spécialement conçu pour cibler la plasmépsine, une enzyme protéase aspartique présente dans le parasite du paludisme Plasmodium falciparum. Ce composé a montré une puissance significative contre les souches du parasite sensibles à la chloroquine, ce qui en fait un candidat prometteur pour le développement de médicaments antipaludiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KNI-10740 implique l'incorporation d'un substituant 2-aminoéthylamino dans la structure peptidomimétique. Les étapes clés comprennent :

Formation de l'épine dorsale peptidique : Elle est réalisée par des techniques de synthèse peptidique standard, impliquant le couplage d'acides aminés en utilisant des réactifs comme la N,N'-dicyclohexylcarbodiimide et le 1-hydroxybenzotriazole.

Introduction du groupe 2-aminoéthylamino : Cette étape implique la réaction de l'intermédiaire peptidique avec la 2-aminoéthylamine dans des conditions douces pour introduire le substituant souhaité.

Méthodes de production industrielle

La production industrielle de KNI-10740 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la chromatographie liquide haute performance.

Analyse Des Réactions Chimiques

Types de réactions

KNI-10740 subit principalement :

Réactions de substitution : Le groupe 2-aminoéthylamino peut participer à des réactions de substitution nucléophile.

Hydrolyse : Les liaisons peptidiques dans KNI-10740 peuvent être hydrolysées en conditions acides ou basiques.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs comme les halogénures d'alkyle peuvent être utilisés en conditions basiques.

Hydrolyse : Des solutions acides ou basiques peuvent être utilisées pour rompre les liaisons peptidiques.

Principaux produits formés

Réactions de substitution : Les produits varient en fonction du nucléophile utilisé.

Hydrolyse : Les principaux produits sont les acides aminés constitutifs et le groupe 2-aminoéthylamino.

Applications De Recherche Scientifique

KNI-10740 a plusieurs applications en recherche scientifique :

Recherche antipaludique : Il est utilisé pour étudier l'inhibition de la plasmépsine et ses effets sur le parasite du paludisme.

Biochimie : Il sert d'outil pour comprendre la structure et la fonction des protéases aspartiques.

Développement de médicaments : KNI-10740 est un composé chef de file dans le développement de nouveaux médicaments antipaludiques.

Mécanisme d'action

KNI-10740 exerce ses effets en inhibant la plasmépsine, une enzyme cruciale pour la digestion de l'hémoglobine dans le parasite du paludisme. Le composé se lie au site actif de la plasmépsine, l'empêchant de cliver les liaisons peptidiques dans l'hémoglobine. Cette inhibition perturbe la capacité du parasite à obtenir des nutriments, ce qui conduit finalement à sa mort .

Mécanisme D'action

KNI-10740 exerts its effects by inhibiting plasmepsin, an enzyme crucial for the digestion of hemoglobin in the malaria parasite. The compound binds to the active site of plasmepsin, preventing it from cleaving peptide bonds in hemoglobin. This inhibition disrupts the parasite’s ability to obtain nutrients, ultimately leading to its death .

Comparaison Avec Des Composés Similaires

Composés similaires

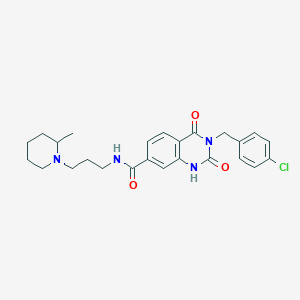

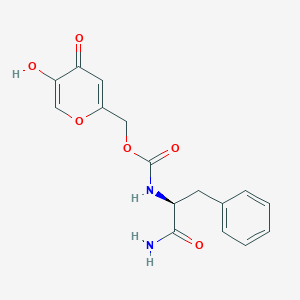

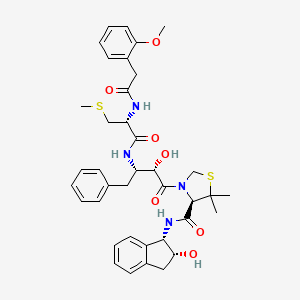

- KNI-10742

- KNI-10743

- KNI-10823

- KNI-10333

- KNI-10343

- KNI-10395

Unicité

KNI-10740 est unique en raison de son substituant 2-aminoéthylamino spécifique, qui améliore sa puissance contre les souches de Plasmodium falciparum sensibles à la chloroquine. Il présente une activité réduite contre les souches multirésistantes, ce qui souligne la nécessité d'une optimisation supplémentaire .

Propriétés

Formule moléculaire |

C39H51N5O6S |

|---|---|

Poids moléculaire |

717.9 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[methyl-[2-(methylamino)ethyl]amino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C39H51N5O6S/c1-24-18-28(43(6)17-16-40-5)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1 |

Clé InChI |

LDLOTPBPEFKMMQ-SQKWSBCUSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

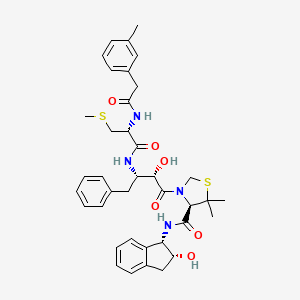

![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

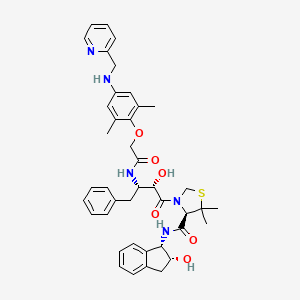

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)

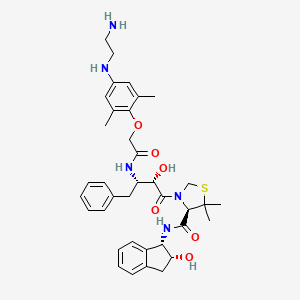

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)

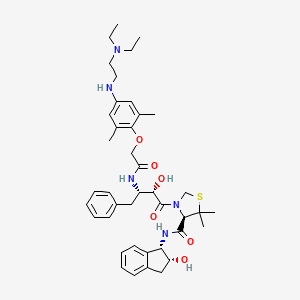

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)